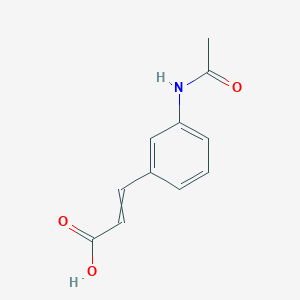

3-(3-Acetamidophenyl)prop-2-enoic acid

Description

Properties

CAS No. |

32862-98-9 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(3-acetamidophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |

InChI Key |

KTAKAZFXCAYSDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related α,β-unsaturated carboxylic acids, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity The 3-acetamidophenyl group in the target compound enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl groups in ). This property is critical in molecular recognition processes, as seen in kinase inhibitors where acetamide groups stabilize target interactions . Nitro () and fluoro () substituents introduce distinct electronic effects. Nitro groups increase electrophilicity, favoring nucleophilic additions, while fluorine atoms improve metabolic stability in pharmaceuticals.

Biological Activity

- Caffeic acid () exhibits antioxidant activity due to its catechol moiety, absent in the acetamidophenyl analog. The acetamide group in the target compound may instead confer selectivity toward enzyme targets like tyrosine kinases.

- Fluorinated analogs () are often used to optimize drug pharmacokinetics, suggesting that the 3-(3-acetamidophenyl) derivative could be fluorinated to enhance bioavailability.

Synthetic Accessibility The synthesis of this compound likely involves a Knoevenagel condensation between 3-acetamidobenzaldehyde and malonic acid, analogous to methods for caffeic acid . Nitro-substituted analogs () require nitration steps, which introduce regioselectivity challenges absent in the acetamido derivative.

Such behavior is critical in materials science for designing molecular assemblies .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-acetamidophenyl)prop-2-enoic acid?

The synthesis typically involves:

- Knoevenagel condensation : Reacting 3-acetamidobenzaldehyde with malonic acid in the presence of a catalyst (e.g., piperidine) to form the α,β-unsaturated carboxylic acid backbone.

- Protection/Deprotection : Use acetic anhydride to protect amine groups during intermediate steps (as seen in related cinnamic acid syntheses) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .

Key Parameters :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Condensation | Malonic acid, piperidine, ethanol, reflux | 60-70% | 85-90% |

| Purification | Ethyl acetate/hexane recrystallization | 50-60% | >95% |

Q. How can the structure of this compound be rigorously characterized?

- Spectroscopy :

- NMR : NMR (DMSO-d6): δ 12.3 (COOH), 10.1 (NH), 7.8–7.2 (aromatic protons), 6.5 (CH=COO), 2.1 (CH3) .

- IR : Peaks at 1680 cm (C=O, acid), 1650 cm (amide I), and 1540 cm (amide II) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Enzyme Inhibition : Screen against tyrosine kinases or cyclooxygenases (COX-1/COX-2) using fluorescence-based assays.

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Isomerism : Ensure stereochemical purity (E/Z configuration) via -NMR coupling constants ( Hz) .

- Polymorphism : Characterize crystalline forms using DSC and PXRD. Different polymorphs may exhibit varying solubility and activity .

- Assay Conditions : Standardize pH, solvent (DMSO concentration ≤1%), and cell passage number in biological assays .

Q. What strategies optimize crystallographic refinement for this compound?

Q. How does hydrogen bonding influence its supramolecular assembly?

Graph set analysis (Etter’s rules) reveals:

- Primary Motifs : dimer via carboxylic acid O–H···O interactions.

- Secondary Motifs : N–H···O (amide to carboxylate) and C–H···π (aromatic stacking) . Example Table :

| Interaction Type | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O–H···O (COOH) | 1.82 | 176 | |

| N–H···O (amide) | 2.01 | 158 |

Q. What computational methods predict its pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or PreADMET to estimate LogP (~2.3), bioavailability (Lipinski score: 0), and CYP450 inhibition .

- Docking Studies : AutoDock Vina for binding affinity to COX-2 (PDB: 1CX2). The acetamido group may occupy the hydrophobic pocket .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the acetamido group.

- Crystallography : For poor diffraction, try methanol/water (1:1) as a crystallization solvent.

- Bioassays : Include positive controls (e.g., aspirin for COX inhibition) to validate experimental setups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.